Benoxaprofen-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

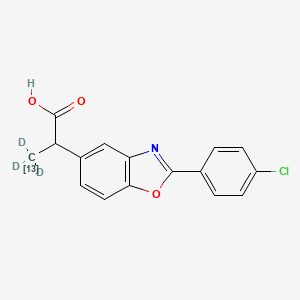

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,3,3-trideuterio(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITFXPHMIHQXPI-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747086 | |

| Record name | 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl](3-~13~C,3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329840-53-0 | |

| Record name | 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl](3-~13~C,3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Benoxaprofen-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Benoxaprofen-13C,d3, an isotopically labeled derivative of the non-steroidal anti-inflammatory drug (NSAID), Benoxaprofen. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the preparation and analytical validation of this stable isotope-labeled standard.

Introduction

Benoxaprofen, chemically known as 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, is a propionic acid derivative with anti-inflammatory, analgesic, and antipyretic properties.[1][2] The isotopically labeled version, this compound, serves as an invaluable internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, enabling precise and accurate measurement of Benoxaprofen in biological matrices. The labeling with one carbon-13 atom and three deuterium atoms on the propionic acid moiety provides a distinct mass shift without significantly altering the chemical properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties for both Benoxaprofen and its isotopically labeled form is presented in Table 1.

| Property | Benoxaprofen | This compound |

| Molecular Formula | C₁₆H₁₂ClNO₃ | C₁₅¹³CH₉D₃ClNO₃ |

| Molecular Weight | 301.72 g/mol | 305.74 g/mol |

| CAS Number | 51234-28-7 | 1329840-53-0 |

| Appearance | White Solid | White Solid |

| Storage | 2-8°C Refrigerator | 2-8°C Refrigerator |

Synthesis of this compound

Proposed Synthetic Pathway

A feasible synthesis could follow the pathway described for unlabeled Benoxaprofen, which involves the condensation of a substituted aminophenol with a chlorophenyl derivative, followed by the introduction of the propionic acid moiety. To achieve the desired isotopic labeling, a labeled precursor such as 2-(4-aminophenyl)propanenitrile-13C,d3 would be required.

The general synthetic workflow is depicted below:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Adapted for Labeled Synthesis)

The following are adapted experimental protocols based on the known synthesis of Benoxaprofen. The crucial modification is the use of an appropriately labeled starting material in the initial step.

Step 1-3: Synthesis of the Labeled Aminophenol Intermediate

-

Diazotization and Hydrolysis: A Sandmeyer-type reaction would be performed on the labeled starting material, 2-(4-aminophenyl)propanenitrile-13C,d3, followed by acid hydrolysis to yield the corresponding labeled phenol derivative.

-

Nitration and Reduction: The resulting phenol would then be nitrated and subsequently reduced, for example, through catalytic hydrogenation, to produce the key labeled aminophenol intermediate.

Step 4-7: Final Assembly of this compound

-

Acylation: The labeled aminophenol intermediate is acylated using p-chlorobenzoyl chloride.

-

Cyclization: The acylated product undergoes cyclization to form the benzoxazole ring.

-

Saponification: Finally, saponification of the resulting ester yields the desired this compound.

Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the synthesized molecule and verifying the position of the isotopic labels.

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled Benoxaprofen, with the key difference being the absence of the signal corresponding to the methyl protons of the propionic acid group, which have been replaced by deuterium.

-

¹³C NMR: The carbon-13 NMR spectrum will show a signal for the labeled carbon atom, and its coupling with deuterium can provide further structural confirmation. While specific spectral data for this compound is not publicly available, solid-state 13C-NMR has been used to characterize polymorphs of the unlabeled drug.[3]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of the labeled compound and assessing its isotopic purity.

-

Expected Molecular Ion: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 305.74, which is 4 mass units higher than that of the unlabeled Benoxaprofen (301.72 g/mol ), confirming the incorporation of one ¹³C and three ²H atoms. The mass spectrum of unlabeled Benoxaprofen is available in the NIST WebBook.[4]

The characterization workflow is illustrated in the following diagram:

Caption: Analytical workflow for the characterization of this compound.

Mechanism of Action of Benoxaprofen

Benoxaprofen exerts its anti-inflammatory effects through a multi-faceted mechanism. While it is a weak inhibitor of cyclooxygenase (COX) enzymes, its primary mode of action is believed to be the inhibition of the lipoxygenase enzyme, which in turn reduces the production of leukotrienes, potent mediators of inflammation.[1] Additionally, Benoxaprofen has been shown to inhibit the migration of monocytes.

The signaling pathway influenced by Benoxaprofen is outlined below:

Caption: Simplified signaling pathway of Benoxaprofen's anti-inflammatory action.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. While a specific, publicly available protocol for its synthesis is lacking, a viable synthetic route can be developed by adapting known methods for the parent compound using an isotopically labeled precursor. The characterization of the final product relies on standard analytical techniques, primarily NMR and mass spectrometry, to confirm its identity, purity, and isotopic incorporation. The availability of well-characterized this compound is crucial for advancing research and development in areas requiring precise quantification of Benoxaprofen.

References

Benoxaprofen-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Benoxaprofen-13C,d3. This isotopically labeled compound serves as a valuable tool in drug metabolism, pharmacokinetic (DMPK), and mechanistic studies of the non-steroidal anti-inflammatory drug (NSAID), Benoxaprofen.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Benoxaprofen, a potent anti-inflammatory and antipyretic agent. The labeling with one carbon-13 atom and three deuterium atoms provides a distinct mass shift, facilitating its use as an internal standard in quantitative bioanalytical assays.

Chemical Structure:

*(Note: This is a simplified 2D representation. C indicates the 13C label and D indicates deuterium.)

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1329840-53-0 | [1][2][3] |

| Molecular Formula | C₁₅¹³CH₉D₃ClNO₃ | [1][3] |

| Molecular Weight | 305.74 g/mol | |

| Appearance | White Solid | - |

| Melting Point | 175-178 °C | - |

| Solubility | Soluble in Chloroform, DMSO | - |

| Storage | 2-8 °C Refrigerator | - |

Biological Properties and Mechanism of Action

The biological activity of this compound is inferred from its parent compound, Benoxaprofen. As a stable isotope-labeled analog, its pharmacological effects are not expected to differ significantly. Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that primarily involves the inhibition of lipoxygenase (LOX) and, to a lesser extent, cyclooxygenase (COX) enzymes. This dual inhibition modulates the inflammatory cascade by reducing the production of leukotrienes and prostaglandins.

Signaling Pathway

Benoxaprofen exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade. The following diagram illustrates the key steps in this pathway and the points of inhibition by Benoxaprofen.

Caption: The Arachidonic Acid Cascade and Inhibition by Benoxaprofen.

Experimental Protocols

The following are representative protocols relevant to the study of this compound. These are generalized methods and may require optimization for specific experimental conditions.

Synthesis of Benoxaprofen (Parent Compound)

While a specific protocol for the synthesis of the isotopically labeled this compound is not publicly available, the general synthesis of Benoxaprofen involves a multi-step process. A common route is outlined below. The introduction of the 13C and deuterium labels would require the use of appropriately labeled starting materials in the final steps of the synthesis.

Caption: General Synthetic Route for Benoxaprofen.

In Vitro Lipoxygenase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of compounds against lipoxygenase.

Materials:

-

Soybean Lipoxygenase (or other appropriate LOX enzyme)

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Test compound (this compound) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the borate buffer, enzyme solution, and varying concentrations of the test compound.

-

Pre-incubate the mixture at room temperature for 5-10 minutes.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes. The formation of the hydroperoxy-linoleic acid product results in an increase in absorbance.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The percent inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the Lipoxygenase Inhibition Assay.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLMs) or hepatocytes. This compound is an ideal internal standard for the quantification of the parent compound.

Materials:

-

Pooled human liver microsomes (HLMs) or cryopreserved hepatocytes

-

NADPH regenerating system (for HLMs) or appropriate cell culture medium

-

Test compound (Benoxaprofen)

-

Internal Standard (this compound)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound and the internal standard.

-

In a 96-well plate, add the HLM or hepatocyte suspension and the test compound.

-

Pre-warm the plate at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system (for HLMs) or by starting the incubation for hepatocytes.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard (this compound).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.

-

The metabolic stability is typically expressed as the in vitro half-life (t₁/₂) or intrinsic clearance (CLᵢₙₜ).

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Conclusion

This compound is a critical tool for researchers in drug metabolism and development. Its use as an internal standard allows for accurate and precise quantification of Benoxaprofen in complex biological matrices. The information and protocols provided in this guide serve as a foundational resource for designing and conducting studies to further elucidate the pharmacokinetic and pharmacodynamic properties of this important anti-inflammatory agent. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific experimental needs.

References

A Technical Guide to the Isotopic Enrichment and Purity of Benoxaprofen-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of Benoxaprofen-13C,d3, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines the expected specifications, detailed experimental protocols for its analysis, and the biochemical pathways influenced by its unlabeled counterpart, Benoxaprofen.

Introduction to this compound

Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class.[1] While it was withdrawn from the market due to adverse effects, its unique mechanism of action continues to be of interest to researchers.[2] The isotopically labeled version, this compound, serves as an indispensable tool in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices by mass spectrometry.

The labeling with one carbon-13 atom and three deuterium atoms introduces a specific mass shift, allowing for its differentiation from the endogenous or unlabeled drug without altering its chemical properties.

Isotopic Enrichment and Purity Specifications

The quality of an isotopically labeled standard is defined by its isotopic enrichment and chemical purity. While the exact values are lot-specific and provided in the Certificate of Analysis (CoA) from the supplier, this section outlines the typical specifications and analytical methods used for their determination. Commercial suppliers of this compound include Simson Pharma Limited and LGC Standards, who provide a Certificate of Analysis with each batch.[3][4][5]

Table 1: General Specifications of this compound

| Parameter | Specification | Method |

| Chemical Formula | C₁₅¹³CH₉D₃ClNO₃ | Mass Spectrometry |

| Molecular Weight | 305.74 g/mol | Mass Spectrometry |

| CAS Number | 1329840-53-0 | - |

| Appearance | White to Off-White Solid | Visual Inspection |

| Chemical Purity | ≥98% | HPLC, ¹H-NMR |

| Isotopic Enrichment | ≥99 atom % ¹³C; ≥98 atom % D | Mass Spectrometry |

Table 2: Representative Isotopic Distribution Data

| Species | Abbreviation | Expected Abundance (%) |

| Unlabeled Benoxaprofen | M+0 | < 1% |

| Benoxaprofen-¹³C | M+1 | < 1% |

| Benoxaprofen-d₃ | M+3 | < 2% |

| Benoxaprofen-¹³C,d₃ | M+4 | ≥ 95% |

Note: The data in Table 2 is representative and the actual isotopic distribution is detailed in the lot-specific Certificate of Analysis.

Experimental Protocols

The determination of isotopic enrichment and chemical purity of this compound relies on sophisticated analytical techniques. The following sections provide detailed methodologies for these key experiments.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To determine the percentage of Benoxaprofen molecules that are labeled with one ¹³C and three deuterium atoms.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable chromatographic system (e.g., HPLC or GC).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the linear range of the instrument.

-

Prepare a solution of unlabeled Benoxaprofen as a reference.

-

-

Instrumental Analysis:

-

Inject the prepared samples into the LC-MS or GC-MS system.

-

Acquire full-scan mass spectra in a positive or negative ionization mode, depending on which provides better sensitivity for the molecule.

-

Ensure the mass resolution is sufficient to distinguish between the different isotopic peaks.

-

-

Data Analysis:

-

Identify the molecular ion peak for both unlabeled Benoxaprofen (M+0) and the labeled this compound (M+4).

-

Measure the peak intensities of the ion cluster for the labeled compound.

-

Correct the measured intensities for the natural isotopic abundance of all elements in the molecule.

-

The isotopic enrichment is calculated using the following formula:

Isotopic Enrichment (%) = [Intensity of (M+4) / Sum of Intensities of all isotopic peaks] x 100

-

Determination of Chemical Purity by ¹H-NMR Spectroscopy

Objective: To determine the presence of any organic impurities in the this compound sample.

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a known amount of a certified internal standard with a known purity (e.g., maleic acid).

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal recovery.

-

Use a 90° pulse angle.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal from this compound and a signal from the internal standard.

-

The chemical purity is calculated using the following equation:

Purity (%) = [(I_analyte / N_analyte) / (I_std / N_std)] x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Signaling Pathways of Benoxaprofen

Benoxaprofen exerts its anti-inflammatory effects primarily through the inhibition of the lipoxygenase (LOX) pathway and to a lesser extent, the cyclooxygenase (COX) pathway.

Lipoxygenase (LOX) Pathway Inhibition

Benoxaprofen is a potent inhibitor of 5-lipoxygenase, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes. Leukotrienes are powerful inflammatory mediators involved in chemotaxis, bronchoconstriction, and increased vascular permeability.

Caption: Inhibition of the 5-Lipoxygenase pathway by Benoxaprofen.

Cyclooxygenase (COX) Pathway Inhibition

Benoxaprofen has a mild inhibitory effect on cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are involved in inflammation, pain, and fever.

References

- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benoxaprofen 13C D3 | CAS No- 1329840-53-0 | Simson Pharma Limited [simsonpharma.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Labeled Benoxaprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxaprofen, a 2-arylpropionic acid non-steroidal anti-inflammatory drug (NSAID), was withdrawn from the market due to significant adverse effects, including fatal cholestatic jaundice.[1] Despite its withdrawal, the study of its metabolic fate and toxicological profile remains a subject of scientific interest. Isotopic labeling is a critical tool for such investigations, enabling detailed pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the known physical and chemical properties of Benoxaprofen, with a specific focus on its isotopically labeled forms, based on available scientific literature. It includes metabolic pathways, generalized experimental protocols for synthesis and analysis, and tabulated physicochemical data.

Introduction to Benoxaprofen and Isotopic Labeling

Benoxaprofen, chemically known as 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, is a racemic mixture of (R)-(-) and (S)-(+) enantiomers.[2] Like other NSAIDs, it possesses anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of lipoxygenase and, to a lesser extent, cyclooxygenase.[1]

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. This technique is indispensable in drug development for:

-

Metabolism and Pharmacokinetic Studies: Radiolabels like Carbon-14 (¹⁴C) and Tritium (³H) allow for the tracking of a drug and its metabolites throughout a biological system.

-

Mechanism of Action Studies: Stable isotopes like Deuterium (²H) can be used to investigate kinetic isotope effects, providing insights into reaction mechanisms and metabolic stability.

-

Quantitative Analysis: Labeled compounds serve as ideal internal standards in mass spectrometry-based assays for accurate quantification in biological matrices.

Physicochemical Properties of Benoxaprofen

While specific data for isotopically labeled Benoxaprofen is scarce in publicly available literature, the properties of the unlabeled compound provide a baseline. The introduction of isotopes such as ¹⁴C, ³H, or ²H results in negligible changes to most physical and chemical properties, with the exception of molecular weight and properties derived from it.

Table 1: General Physicochemical Properties of Benoxaprofen

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₂ClNO₃ | |

| Molar Mass (unlabeled) | 301.73 g·mol⁻¹ | |

| IUPAC Name | 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |

| Appearance | Planar molecule with a non-planar propanoic acid side chain | |

| Chirality | Exists as a racemic mixture of (R)- and (S)-enantiomers |

Table 2: Pharmacokinetic Properties of Benoxaprofen in Humans

| Parameter | Value | Reference |

| Plasma Half-Life | 28 - 35 hours (in normal adults) | |

| up to 148 hours (in elderly or renally impaired patients) | ||

| Primary Metabolism | Hepatic Glucuronidation | |

| Primary Route of Elimination | Urine (as ester glucuronide) | |

| Plasma Protein Binding | 99.8% | |

| Time to Peak Plasma Conc. | ~3 - 3.6 hours |

Metabolic Pathways of Benoxaprofen

Studies utilizing ¹⁴C-labeled Benoxaprofen have been instrumental in elucidating its metabolic fate. The primary metabolic transformation in humans and dogs is the conjugation of the carboxylic acid group with glucuronic acid to form an ester glucuronide. This reactive acyl glucuronide metabolite has been implicated in the drug's hepatotoxicity. In rats, in addition to glucuronidation, a minor pathway involving conjugation with taurine has also been identified. Minor oxidative metabolism may also occur, catalyzed by cytochrome P450 enzymes.

Experimental Protocols

Generalized Synthesis of ¹⁴C-Labeled Benoxaprofen

The synthesis of ¹⁴C-labeled Benoxaprofen would likely involve introducing the ¹⁴C label into the propionic acid side chain, as this is a common strategy for arylpropionic acids. A plausible route could be adapted from the synthesis of similar labeled compounds.

References

An In-depth Technical Guide to Benoxaprofen-13C,d3 (CAS Number: 1329840-53-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benoxaprofen-13C,d3, an isotopically labeled form of the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen. While Benoxaprofen itself was withdrawn from the market due to significant adverse effects, its unique mechanism of action as a dual inhibitor of lipoxygenase and cyclooxygenase pathways continues to be of interest for research purposes. This compound serves as an essential internal standard for the quantitative analysis of Benoxaprofen in various biological matrices, facilitating pharmacokinetic, metabolism, and toxicology studies. This guide covers the chemical properties, mechanism of action, and potential research applications of this compound, with a focus on its role in advancing our understanding of the arachidonic acid cascade and drug-induced phototoxicity.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of Benoxaprofen, where one carbon atom is replaced with its 13C isotope and three hydrogen atoms are substituted with deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.

| Property | Value | Reference |

| CAS Number | 1329840-53-0 | [1][2] |

| Molecular Formula | C₁₅¹³CH₉D₃ClNO₃ | [1] |

| Molecular Weight | 305.74 g/mol | |

| Appearance | White Solid | |

| Storage | 2-8°C Refrigerator | |

| Parent Compound CAS | 51234-28-7 | |

| Parent Compound MW | 301.72 g/mol |

Note: Detailed quantitative data such as purity, isotopic enrichment, and solubility are lot-specific and are typically provided in the Certificate of Analysis from the supplier.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

Benoxaprofen exhibits its anti-inflammatory effects primarily through the inhibition of key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). Unlike many other NSAIDs that are more potent inhibitors of COX, Benoxaprofen shows a preferential inhibition of the 5-LOX pathway. This dual inhibition is a significant area of research interest.

The arachidonic acid pathway is a critical signaling cascade responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Phototoxicity: A Key Toxicological Feature

A significant characteristic of Benoxaprofen is its high phototoxicity, which was a major contributor to its withdrawal from the market. Upon exposure to UVA radiation, Benoxaprofen undergoes photodecarboxylation, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen and superoxide anions. These ROS can cause cellular damage, leading to the observed phototoxic reactions. Understanding this mechanism is crucial for toxicological studies and for the development of safer photosensitizing drugs.

Experimental Protocols: General Considerations

While specific, detailed experimental protocols for this compound are not widely published and are often developed in-house by research laboratories, its primary application is as an internal standard in quantitative mass spectrometry. Below is a generalized workflow for such an application.

Quantitative Analysis of Benoxaprofen in Biological Samples

This workflow outlines the general steps for using this compound as an internal standard for the quantification of Benoxaprofen in a biological matrix (e.g., plasma, urine).

References

Technical Guide: Benoxaprofen-13C,d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benoxaprofen-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen in biological matrices. This document details supplier specifications, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the underlying principles of its application in pharmacokinetic and metabolic studies.

Introduction to Benoxaprofen and Isotopic Labeling

Benoxaprofen is a propionic acid derivative that was previously used as an anti-inflammatory and analgesic agent.[1][2] Due to adverse effects, it was withdrawn from the market. However, research into its pharmacological and toxicological properties continues. Accurate quantification of benoxaprofen in complex biological samples is essential for these studies.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry. By incorporating heavier isotopes (in this case, one Carbon-13 and three Deuterium atoms), the molecule is chemically identical to the analyte but has a distinct, higher molecular weight. This allows it to be differentiated by the mass spectrometer, enabling precise quantification by correcting for variations during sample preparation and analysis.

Supplier Specifications for this compound

Several chemical suppliers provide this compound for research purposes. The product is typically supplied as a solid. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific information.[3][4][5]

Table 1: General Specifications of this compound

| Parameter | Specification | Source(s) |

| Chemical Name | 2-(4-Chlorophenyl)-α-(methyl-13C,d3)-5-benzoxazoleacetic Acid | |

| Synonyms | (RS)-Benoxaprofen-13C,d3, (+/-)-Benoxaprofen-13C,d3 | |

| CAS Number | 1329840-53-0 | |

| Molecular Formula | C₁₅¹³CH₉D₃ClNO₃ | |

| Molecular Weight | 305.74 g/mol | |

| Appearance | White to Off-White Solid | |

| Storage | 2-8°C, protected from light | |

| Purity | Typically ≥98% (Isotopic Purity may vary) | General supplier information |

| Intended Use | For Research Use Only |

Experimental Protocol: Quantification of Benoxaprofen in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of benoxaprofen in human plasma using this compound as an internal standard. This protocol is based on established methodologies for the analysis of NSAIDs in biological fluids.

Materials and Reagents

-

Benoxaprofen (analytical standard)

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Protein precipitation plates or microcentrifuge tubes

Sample Preparation

A protein precipitation method is commonly employed for the extraction of benoxaprofen from plasma.

Workflow for Sample Preparation:

Caption: Protein precipitation workflow for plasma sample preparation.

Liquid Chromatography Conditions

Table 2: Suggested LC Parameters

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B, and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this analysis. Ionization is typically achieved using a heated electrospray ionization (HESI) source in negative ion mode.

Table 3: Suggested MS/MS Parameters

| Parameter | Benoxaprofen | This compound |

| Ionization Mode | Negative ESI | Negative ESI |

| Precursor Ion (Q1) | m/z 300.1 | m/z 304.1 |

| Product Ion (Q3) | m/z 256.1 | m/z 260.1 |

| Collision Energy | To be optimized | To be optimized |

| Dwell Time | 100 ms | 100 ms |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Interpretation

The concentration of benoxaprofen in the plasma samples is determined by calculating the peak area ratio of the analyte (benoxaprofen) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations. The concentration of benoxaprofen in the unknown samples is then interpolated from this curve.

Logical Flow for Quantitative Analysis:

Caption: Data analysis workflow for LC-MS/MS quantification.

Application in Signaling Pathway and Metabolic Studies

While benoxaprofen's primary mechanism of action involves the inhibition of cyclooxygenase and lipoxygenase pathways, leading to reduced production of inflammatory mediators like prostaglandins and leukotrienes, the use of this compound is primarily for pharmacokinetic and metabolic profiling rather than direct elucidation of these pathways.

By administering the unlabeled benoxaprofen and using the labeled version as an internal standard, researchers can accurately track the absorption, distribution, metabolism, and excretion (ADME) of the drug. This is critical for understanding its pharmacokinetic profile and identifying potential metabolites.

Conceptual Signaling Pathway of Benoxaprofen's Anti-Inflammatory Action:

Caption: Simplified pathway of Benoxaprofen's anti-inflammatory effect.

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of benoxaprofen in biological matrices. Its use as an internal standard in LC-MS/MS methods allows for reliable data in pharmacokinetic, toxicokinetic, and drug metabolism studies. The methodologies outlined in this guide provide a robust framework for the application of this stable isotope-labeled compound in a research setting.

References

- 1. Pharmacokinetic studies of benoxaprofen after therapeutic doses with a review of related pharmacokinetic and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic profile of benoxaprofen in subjects with normal and impaired renal function, prediction of multiple-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benoxaprofen 13C D3 | CAS No- 1329840-53-0 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | TRC-B165302-2.5MG | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

Stability and Storage of Benoxaprofen-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stability and recommended storage conditions for Benoxaprofen-13C,d3, an isotopically labeled version of the non-steroidal anti-inflammatory drug (NSAID), Benoxaprofen. Due to the limited availability of public stability data for this compound, the information presented herein is substantially based on the known properties of the parent compound, Benoxaprofen, and established best practices for the handling and storage of stable isotope-labeled compounds.

Introduction to this compound

Benoxaprofen is an arylpropionic acid class NSAID.[1] The isotopically labeled this compound is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative bioanalysis. The incorporation of stable isotopes, such as carbon-13 and deuterium, allows for the differentiation of the administered compound from its endogenous counterparts by mass spectrometry.[2][]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Chemical Formula | C15¹³CH9D3ClNO3 | [4] |

| Molecular Weight | 305.74 g/mol | [4] |

| CAS Number | 1329840-53-0 | |

| Appearance | Solid (assumed) | General knowledge |

| pKa | 3.5 |

Stability Profile and Degradation Pathways

While specific stability studies on this compound are not publicly available, the stability of the parent compound, Benoxaprofen, offers significant insights. The most critical factor influencing Benoxaprofen's stability is its high photosensitivity.

Photostability

Benoxaprofen is known to be highly phototoxic. Exposure to light, particularly UV radiation, can induce photochemical decarboxylation through a radical mechanism. This degradation pathway is a significant concern for the integrity of the compound. Therefore, it is imperative to protect this compound from light at all times.

Potential Degradation Pathway

The photodegradation of Benoxaprofen is initiated by the absorption of UV light, leading to an excited state. This is followed by intersystem crossing to a triplet state, which then undergoes decarboxylation. The resulting radical species can react with molecular oxygen to form reactive oxygen species.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended. These are based on general guidelines for photosensitive and isotopically labeled compounds.

| Condition | Recommendation | Rationale |

| Temperature | -20°C | To minimize chemical degradation and preserve long-term stability. |

| Light | Store in the dark. Use amber vials or wrap containers in aluminum foil. | To prevent photodegradation, as Benoxaprofen is highly photosensitive. |

| Humidity | Store in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis and degradation from moisture. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To prevent oxidation, especially for long-term storage. |

| Container | Tightly sealed, appropriate for low-temperature storage. | To prevent contamination and solvent evaporation (if in solution). |

Experimental Protocols: Stability Assessment

For researchers intending to perform their own stability studies on this compound, a general experimental workflow is outlined below. This protocol is a standard approach for assessing the stability of pharmaceutical compounds.

General Stability Testing Workflow

Detailed Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Sample Preparation: Aliquot the stock solution into amber glass vials to protect from light. For solid-state stability, weigh the compound directly into vials.

-

Storage Conditions: Store the vials under various conditions to be tested, including different temperatures, light exposures, and humidity levels as outlined in Diagram 2.

-

Time Points: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), retrieve samples from each storage condition.

-

Sample Analysis: Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of this compound remaining at each time point and identify and quantify any major degradation products.

Conclusion

The stability of this compound is paramount for its effective use in research and drug development. While specific data for the isotopically labeled compound is scarce, the known high photosensitivity of Benoxaprofen dictates that the primary stability concern is photodegradation. Adherence to the recommended storage conditions, particularly protection from light and storage at low temperatures, is crucial for maintaining the integrity and purity of this compound. For critical applications, it is advisable to perform in-house stability assessments to confirm its stability under specific laboratory conditions.

References

An In-depth Technical Guide to the NMR Spectral Data and Interpretation of Benoxaprofen-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral data for the isotopically labeled non-steroidal anti-inflammatory drug (NSAID), Benoxaprofen-13C,d3. Due to the limited public availability of direct experimental spectra for this specific labeled compound, this document presents a comprehensive approach based on the analysis of unlabeled Benoxaprofen and the predicted spectral changes resulting from isotopic substitution. This guide serves as a valuable resource for researchers working with Benoxaprofen and other isotopically labeled compounds in drug development and metabolic studies.

Introduction to Benoxaprofen and Isotopic Labeling

Benoxaprofen is an arylpropionic acid derivative that was previously marketed as an NSAID. Its chemical structure consists of a benzoxazole ring system linked to a chlorophenyl group and a propionic acid moiety. The isotopically labeled version, this compound, is specifically labeled at the methyl group of the propionic acid side chain with one carbon-13 (¹³C) atom and three deuterium (d3) atoms. This labeling is invaluable for a variety of applications, including metabolic fate studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays. NMR spectroscopy is a powerful tool for confirming the position and extent of isotopic labeling and for providing detailed structural information.

Predicted NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for unlabeled Benoxaprofen and the predicted data for this compound. The assignments for unlabeled Benoxaprofen are based on spectral data available from MedChemExpress and an analysis of its chemical structure. The predictions for the labeled compound are derived from established principles of NMR spectroscopy concerning isotopic effects.

Table 1: ¹H NMR Spectral Data (Predicted for a 500 MHz spectrometer in CDCl₃)

| Proton Assignment | Unlabeled Benoxaprofen Chemical Shift (δ ppm) | Multiplicity | Predicted this compound Chemical Shift (δ ppm) | Predicted Multiplicity |

| H-α (CH) | 3.85 | Quartet (q) | 3.85 | Singlet (s) |

| H-β (CH₃) | 1.65 | Doublet (d) | - | Signal Absent |

| Aromatic Protons | 7.40 - 8.20 | Multiplet (m) | 7.40 - 8.20 | Multiplet (m) |

| Carboxylic Acid (COOH) | ~11-12 | Broad Singlet (br s) | ~11-12 | Broad Singlet (br s) |

Table 2: ¹³C NMR Spectral Data (Predicted for a 125 MHz spectrometer in CDCl₃)

| Carbon Assignment | Unlabeled Benoxaprofen Chemical Shift (δ ppm) | Predicted this compound Chemical Shift (δ ppm) | Predicted Multiplicity |

| C-α (CH) | ~45 | ~45 | Singlet |

| C-β (¹³CH₃) | ~18 | ~18 | Septet (due to ¹³C-D coupling) |

| Aromatic Carbons | ~110 - 165 | ~110 - 165 | Multiple Singlets |

| Carbonyl (C=O) | ~175 | ~175 | Singlet |

| Benzoxazole Carbons | ~140 - 165 | ~140 - 165 | Multiple Singlets |

| Chlorophenyl Carbons | ~125 - 140 | ~125 - 140 | Multiple Singlets |

Interpretation of Spectral Data

The isotopic labeling of Benoxaprofen at the α-methyl group introduces distinct and predictable changes in its NMR spectra.

¹H NMR Spectrum Interpretation

In the ¹H NMR spectrum of unlabeled Benoxaprofen, the α-proton (H-α) of the propionic acid moiety appears as a quartet due to coupling with the three protons of the adjacent methyl group (H-β). The methyl protons themselves appear as a doublet due to coupling with the α-proton.

For this compound, the following changes are anticipated:

-

Disappearance of the H-β Signal: The substitution of the three methyl protons with deuterium atoms will lead to the disappearance of the doublet at approximately 1.65 ppm from the ¹H NMR spectrum.

-

Change in Multiplicity of the H-α Signal: With the adjacent methyl protons replaced by deuterium, the quartet for the α-proton will collapse into a singlet. Deuterium has a much smaller gyromagnetic ratio than protons, and ¹H-D coupling is typically not resolved in standard ¹H NMR spectra.

¹³C NMR Spectrum Interpretation

In the ¹³C NMR spectrum of unlabeled Benoxaprofen, the carbon of the methyl group (C-β) would appear as a singlet.

For this compound, the key spectral change is:

-

Multiplicity of the Labeled Carbon Signal: The carbon atom of the labeled methyl group is a ¹³C isotope. Due to spin-spin coupling with the three attached deuterium atoms (spin I=1), the ¹³C signal for this carbon will appear as a septet (a multiplet with seven lines) according to the 2nI+1 rule, where n is the number of equivalent deuterium atoms and I is the spin of deuterium. The chemical shift of this carbon is not expected to change significantly.

Experimental Protocols

To acquire high-quality NMR data for this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for Benoxaprofen. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on solubility and the desired chemical shift dispersion.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of ¹³C, although the labeled carbon will be at 100% abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

HSQC (Heteronuclear Single Quantum Coherence): To confirm the direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which can aid in the complete assignment of the aromatic regions.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR spectral analysis.

Caption: Chemical structure of this compound with labeled atoms.

Caption: Workflow for NMR data acquisition and interpretation.

Conclusion

This technical guide provides a thorough framework for understanding the NMR spectral characteristics of this compound. By combining the analysis of unlabeled Benoxaprofen with the predictable effects of isotopic labeling, researchers can confidently verify the identity and purity of this important analytical standard. The detailed experimental protocols and workflow diagrams offer a practical guide for acquiring and interpreting high-quality NMR data for this and other isotopically labeled molecules, which are essential tools in modern drug development and metabolism research.

Methodological & Application

Application Note: High-Throughput Analysis of Benoxaprofen in Biological Matrices using Benoxaprofen-13C,d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of benoxaprofen in biological matrices, such as plasma and urine. The method utilizes a stable isotope-labeled internal standard, Benoxaprofen-13C,d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The sample preparation is streamlined using a protein precipitation procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies and other applications involving the quantification of benoxaprofen.

Introduction

Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.[1] Accurate and precise quantification of benoxaprofen in biological samples is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard in quantitative LC-MS/MS analysis to compensate for variability during sample preparation and analysis.[2][3][4] this compound is an ideal internal standard for this purpose as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing reliable correction. This application note provides a comprehensive protocol for the determination of benoxaprofen using this compound as an internal standard.

Experimental

Materials and Reagents

-

Benoxaprofen (CAS: 51234-28-7)

-

This compound (CAS: 1329840-53-0)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (or other relevant biological matrix)

-

Control matrix for calibration standards and quality controls

Sample Preparation

A protein precipitation method is employed for the extraction of benoxaprofen from plasma samples.

-

Allow all samples and standards to thaw to room temperature.

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

| Parameter | Value (Positive Ion Mode) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions (Predicted)

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the analysis. Note: These transitions are predicted based on the chemical structures and may require optimization on the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Benoxaprofen | 302.1 | 256.1 | 100 | 15 |

| Benoxaprofen | 302.1 | 228.1 | 100 | 25 |

| This compound | 306.1 | 260.1 | 100 | 15 |

The predicted fragmentation for benoxaprofen involves the neutral loss of formic acid (HCOOH, 46 Da), a common fragmentation pathway for protonated carboxylic acids, resulting in the product ion at m/z 256.1. A further fragmentation could involve the loss of CO (28 Da) from the 256.1 ion, leading to the product at m/z 228.1. The internal standard is expected to follow the same fragmentation pattern.

Results and Discussion

This LC-MS/MS method provides a rapid and sensitive approach for the quantification of benoxaprofen in biological matrices. The use of this compound as an internal standard is crucial for achieving high-quality quantitative data by compensating for potential matrix-induced ion suppression or enhancement and variability in sample recovery.

Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be confirmed through method validation.

| Parameter | Expected Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Diagrams

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of benoxaprofen.

Logical Relationship of Internal Standard Correction

Caption: Principle of internal standard quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput solution for the quantitative analysis of benoxaprofen in biological matrices. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in research and drug development settings. The use of a stable isotope-labeled internal standard is key to achieving the accuracy and precision required for bioanalytical studies.

References

- 1. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toronto Research Chemicals 25MG Benoxaprofen-13C d3, Quantity: 25mg | Fisher Scientific [fishersci.se]

- 3. scbt.com [scbt.com]

- 4. Toronto Research Chemicals 2.5MG Benoxaprofen-13C d3, Quantity: 2.50mg | Fisher Scientific [fishersci.fi]

Application Note: Quantitative Analysis of Benoxaprofen in Human Plasma using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen in human plasma. The method utilizes isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. A stable isotope-labeled internal standard, Benoxaprofen-13C,d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical research involving Benoxaprofen.

Introduction

Benoxaprofen, 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, is an NSAID of the arylpropionic acid class.[1] Accurate quantification of Benoxaprofen in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Isotope dilution mass spectrometry is a powerful analytical technique that provides high precision and accuracy for the quantification of small molecules in complex biological samples. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte as an internal standard at the beginning of the sample preparation process. This internal standard behaves identically to the analyte during extraction, chromatography, and ionization, thereby compensating for any sample loss or matrix-induced signal suppression or enhancement.

This application note provides a comprehensive protocol for the extraction and quantification of Benoxaprofen from human plasma using a state-of-the-art LC-MS/MS system.

Experimental

Materials and Reagents

-

Benoxaprofen analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Benoxaprofen from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of the internal standard working solution (this compound in 50:50 methanol:water).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

System: UHPLC system Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:

| Time (min) | %B |

| 0.0 | 30 |

| 0.5 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometry

System: Triple quadrupole mass spectrometer Ionization: Electrospray Ionization (ESI), Negative Mode Capillary Voltage: 3.5 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Benoxaprofen | 300.06 | 256.08 | 15 |

| This compound | 304.08 | 260.10 | 15 |

Data Presentation

The following tables summarize pharmacokinetic parameters of Benoxaprofen obtained from various studies. This data can be reproduced using the described isotope dilution method for bioequivalence and pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Benoxaprofen in Healthy Volunteers

| Dosage Form | Dose (mg) | Cmax (µg/mL) | Tmax (hr) | t1/2 (hr) | Reference |

| Solution | 400 | - | - | - | |

| Capsule | 400 | - | - | 19-26 | |

| Tablet | 600 | - | - | 19-26 | |

| Oral | 600 | 47.3 | 3.6 | 28.8 |

Table 2: Pharmacokinetic Parameters of Benoxaprofen in Elderly Subjects

| Dose (mg) | Cmax (µg/mL) | Tmax (hr) | t1/2 (hr) | Reference |

| 300 | - | 7 | 86.4 | |

| 600 | - | 5 | 111 | |

| 600 (daily for 10 days) | Rising levels | 3 (on Day 1) | 101 |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis of Benoxaprofen using isotope dilution LC-MS/MS.

References

LC-MS/MS method development for Benoxaprofen-13C,d3

An LC-MS/MS method for the sensitive and selective quantification of Benoxaprofen in human plasma has been developed and validated using its stable isotope-labeled internal standard, Benoxaprofen-13C,d3. This method is suitable for pharmacokinetic studies and other drug development applications requiring precise measurement of Benoxaprofen.

Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) with the chemical formula C₁₆H₁₂ClNO₃ and a molecular weight of 301.724[1]. Accurate quantification in biological matrices is crucial for evaluating its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion[2][3][4][5]. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and improving the accuracy and precision of the LC-MS/MS analysis. ¹³C-labeled standards are particularly advantageous as they co-elute almost perfectly with the analyte, providing superior compensation for ion suppression or enhancement compared to deuterium-labeled standards.

This application note provides a detailed protocol for sample preparation, liquid chromatography, and mass spectrometry conditions, along with method performance characteristics.

Experimental Protocols

Materials and Reagents

-

Analytes: Benoxaprofen, this compound (Internal Standard, IS).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

-

Reagents: Formic acid (LC-MS grade).

-

Biological Matrix: Drug-free human plasma.

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Benoxaprofen and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Benoxaprofen primary stock in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 (v/v) acetonitrile/water.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma (blank, CS, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank matrix; vortex briefly.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions

A standard reverse-phase HPLC or UPLC system coupled to a triple quadrupole mass spectrometer was used. For mass spectrometry-compatible applications, mobile phases containing formic acid are recommended over phosphoric acid.

| Parameter | Condition |

| LC System | Standard UHPLC System |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and equilibrate for 1.0 min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Benoxaprofen | 300.7 | 256.7 | 100 | 15 |

| this compound (IS) | 304.7 | 260.7 | 100 | 15 |

Caption: LC-MS/MS Analytical Workflow.

Method Performance

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.995.

Table 3: Calibration Curve Parameters

| Parameter | Result |

|---|---|

| Concentration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation (r²) | > 0.995 |

| Mean Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Intra- and Inter-Day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%Bias) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (%Bias) (n=18) |

|---|---|---|---|---|---|

| LLOQ | 1.0 | 8.5 | -4.2 | 9.8 | -5.1 |

| LQC | 3.0 | 6.2 | 2.5 | 7.1 | 1.8 |

| MQC | 100 | 4.1 | 1.1 | 5.3 | 0.5 |

| HQC | 800 | 3.5 | -2.0 | 4.8 | -2.7 |

Matrix Effect and Recovery

The recovery of Benoxaprofen and the matrix effect were assessed at LQC and HQC levels. The stable isotope-labeled internal standard effectively compensated for matrix variability.

Table 5: Recovery and Matrix Effect

| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |

|---|---|---|---|

| LQC | 92.4 | 95.1 | 3.8 |

| HQC | 94.1 | 93.8 | 2.9 |

Conclusion

This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of Benoxaprofen in human plasma. The simple protein precipitation procedure allows for high-throughput analysis. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method well-suited for pharmacokinetic and clinical research applications.

References

- 1. Benoxaprofen [webbook.nist.gov]

- 2. Pharmacokinetic studies of benoxaprofen after therapeutic doses with a review of related pharmacokinetic and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic profile of benoxaprofen in subjects with normal and impaired renal function, prediction of multiple-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic studies with benoxaprofen in man: prediction of steady-state levels from single-dose data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preliminary studies of absorption and excretion of benoxaprofen in man - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Studies Using Benoxaprofen-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class.[1] It was previously marketed for the treatment of rheumatoid arthritis and osteoarthritis.[2] However, it was withdrawn from the market due to reports of serious adverse effects, including fatal cholestatic jaundice.[1][2] Despite its withdrawal from clinical use, benoxaprofen and its isotopically labeled analogue, Benoxaprofen-13C,d3, remain valuable tools for in vitro and preclinical pharmacokinetic and metabolic studies.

Stable isotope labeling is a powerful technique in drug development, offering a safe and precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. By replacing one or more atoms in a drug molecule with a heavier, non-radioactive isotope (e.g., ¹³C, ²H), the labeled compound can be distinguished from its unlabeled counterpart by mass spectrometry. This allows for accurate quantification in complex biological matrices. This compound serves as an ideal internal standard for the quantitative analysis of benoxaprofen in biological samples, or as a tracer in studies designed to elucidate its metabolic fate.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅¹³CH₉D₃ClNO₃ |

| Molecular Weight | 305.74 g/mol |

| Unlabeled CAS Number | 51234-28-7 |

| Labeled CAS Number | 1329840-53-0 |

| Appearance | White Solid |

| Storage | 2-8°C Refrigerator |

Pharmacokinetic Parameters of Benoxaprofen (Unlabeled)

The following table summarizes the key pharmacokinetic parameters of benoxaprofen in humans. These values are essential for designing and interpreting pharmacokinetic studies involving this compound.

| Parameter | Value | Reference |

| Absorption | ||

| Mean Half-life of Absorption | 0.4 hours | [3] |

| Distribution | ||

| Mean Half-life of Distribution | 4.8 hours | |

| Volume of Distribution (Central) | 6.8 liters | |

| Volume of Distribution (Peripheral) | 3.2 liters | |

| Metabolism | ||

| Primary Pathway | Hepatic Glucuronidation | |

| Elimination | ||

| Mean Half-life of Elimination | 28-35 hours | |

| Elimination Half-life in Elderly | Up to 148 hours | |

| Plasma Clearance | 4.5 mL/minute |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Benoxaprofen

Benoxaprofen is primarily metabolized in the liver via glucuronidation. The resulting acyl glucuronide is then eliminated. While benoxaprofen does not readily undergo oxidative metabolism, some minor pathways involving cytochrome P450 have been suggested. The formation of reactive acyl glucuronides has been linked to the hepatotoxicity of benoxaprofen.

Caption: Simplified metabolic pathway of Benoxaprofen.

Experimental Workflow for a Pharmacokinetic Study

A typical pharmacokinetic study using this compound as an internal standard involves the administration of unlabeled benoxaprofen, followed by the collection of biological samples at various time points. The samples are then processed and analyzed using a validated bioanalytical method, such as LC-MS/MS.

Caption: General workflow for a pharmacokinetic study.

Experimental Protocols

Protocol 1: Determination of Benoxaprofen in Plasma using LC-MS/MS

This protocol describes a method for the quantification of benoxaprofen in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

-

Benoxaprofen (unlabeled)

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Human plasma (or other relevant biological matrix)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions and Standards:

-

Prepare a 1 mg/mL stock solution of benoxaprofen in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a series of working standard solutions of benoxaprofen by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or blank, add 10 µL of the internal standard working solution (this compound).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate benoxaprofen from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM) transitions:

-

Benoxaprofen: [Precursor Ion] -> [Product Ion] (To be determined experimentally)

-

This compound: [Precursor Ion + 4] -> [Product Ion] (To be determined experimentally)

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of benoxaprofen to this compound against the concentration of the standards.

-

Determine the concentration of benoxaprofen in the plasma samples from the calibration curve.

-

Protocol 2: Absolute Bioavailability Study Design

This protocol outlines a study design to determine the absolute bioavailability of an oral formulation of benoxaprofen using an intravenous (IV) microdose of this compound.

Study Design:

-

Single-center, open-label, two-period, crossover study in healthy volunteers.

-

Period 1: Subjects receive a therapeutic oral dose of unlabeled benoxaprofen.

-

Period 2: After a suitable washout period, subjects receive a simultaneous administration of the same oral dose of unlabeled benoxaprofen and an IV microdose of this compound.

Procedure:

-

Subject Screening and Enrollment:

-

Recruit healthy volunteers who meet the inclusion and exclusion criteria.

-

Obtain informed consent from all subjects.

-

-

Dosing:

-

Period 1: Administer a single oral dose of unlabeled benoxaprofen (e.g., 200 mg).

-

Period 2: Administer a single oral dose of unlabeled benoxaprofen (e.g., 200 mg) and a simultaneous short IV infusion of a microdose of this compound (e.g., 100 µg).

-

-

Blood Sampling:

-

Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-